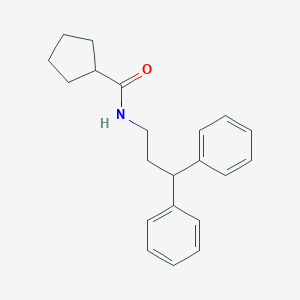
N-(3,3-diphenylpropyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-diphenylpropyl)cyclopentanecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used tool in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.
作用机制
N-(3,3-diphenylpropyl)cyclopentanecarboxamide selectively binds to and blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking the A1 receptor, N-(3,3-diphenylpropyl)cyclopentanecarboxamide inhibits the downstream signaling pathways that are activated by adenosine, leading to a wide range of physiological effects.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)cyclopentanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of intracellular signaling pathways. It has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(3,3-diphenylpropyl)cyclopentanecarboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise and specific modulation of adenosine signaling. However, one limitation of N-(3,3-diphenylpropyl)cyclopentanecarboxamide is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations to achieve the desired effects.
未来方向
There are several future directions for research on N-(3,3-diphenylpropyl)cyclopentanecarboxamide and adenosine receptors. One area of interest is the role of adenosine signaling in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine receptor antagonists for use in clinical settings. Additionally, further research is needed to fully understand the complex signaling pathways activated by adenosine and its receptors, which may lead to the development of novel therapeutic targets.
合成方法
The synthesis of N-(3,3-diphenylpropyl)cyclopentanecarboxamide involves the reaction of 3,3-diphenylpropylamine with cyclopentanecarboxylic acid chloride in the presence of a suitable base. The resulting product is then purified by column chromatography to obtain pure N-(3,3-diphenylpropyl)cyclopentanecarboxamide.
科学研究应用
N-(3,3-diphenylpropyl)cyclopentanecarboxamide has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been used to investigate the effects of adenosine on cardiovascular function, neuronal activity, pain perception, and inflammation.
属性
产品名称 |
N-(3,3-diphenylpropyl)cyclopentanecarboxamide |
|---|---|
分子式 |
C21H25NO |
分子量 |
307.4 g/mol |
IUPAC 名称 |
N-(3,3-diphenylpropyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C21H25NO/c23-21(19-13-7-8-14-19)22-16-15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H,22,23) |
InChI 键 |
ZAXWGWXHLBSMHP-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CCC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B258624.png)
![2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B258629.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B258631.png)
![N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide](/img/structure/B258635.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide](/img/structure/B258639.png)


![1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258643.png)
![1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258644.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-2-chlorobenzamide](/img/structure/B258645.png)
![methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)

![3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258651.png)